1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[1-(1H-pyrazol-4-yl)propyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-11(10-7-13-14-8-10)15-5-3-9(4-6-15)12(16)17/h7-9,11H,2-6H2,1H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBFLGLDCCUNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CNN=C1)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-4-carboxylic acid is a compound characterized by its unique structure, which includes a piperidine ring substituted with a pyrazole moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory, analgesic, and anxiolytic effects.
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3O2 |
| Molecular Weight | 237.3 g/mol |
| CAS Number | 1006483-81-3 |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involved in anxiety and pain pathways. The specific molecular targets include:
- Serotonin Receptors : Potential modulation of serotonin levels may contribute to anxiolytic effects.
- Cyclooxygenase Enzymes : Inhibition of COX enzymes could explain anti-inflammatory properties.
Anti-inflammatory and Analgesic Effects
Research has indicated that this compound exhibits significant anti-inflammatory properties. In animal models, administration of the compound resulted in a marked reduction in inflammation markers and pain responses.
Case Study Findings :
- Model : Rat paw edema induced by carrageenan.
- Results : The compound reduced edema by approximately 50% compared to control groups (p < 0.05).
Anxiolytic Activity
In behavioral studies, the compound demonstrated anxiolytic-like effects in various tests, including the elevated plus maze and light-dark box tests.
Key Findings :
- Elevated Plus Maze Test : Increased time spent in open arms, indicating reduced anxiety levels.
- Dosage : Effective at doses ranging from 5 mg/kg to 20 mg/kg.
Comparative Analysis with Related Compounds
A comparative analysis was conducted with similar pyrazole-containing compounds to assess relative biological activities.
| Compound Name | Anxiolytic Activity (ED50) | Anti-inflammatory Activity (IC50) |
|---|---|---|
| This compound | 10 mg/kg | 25 µM |
| 4-(1-Phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid | 15 mg/kg | 30 µM |
Comparison with Similar Compounds
Pyrazole vs. Pyrimidine/Pyridine Substituents
- In contrast, pyrimidine (e.g., CAS 1208087-83-5) or pyridine (e.g., CAS 406476-31-1) substituents introduce aromatic systems with distinct electronic profiles, influencing binding affinity and metabolic stability .
Ethyl vs. Methyl Substituents
Extended Heterocyclic Systems
- The pyrazolopyrimidine derivative (CAS described in ) demonstrates the impact of fused heterocycles on bioactivity. Its extended π-system and additional hydrogen-bonding sites (e.g., 4-methylpyridin-2-ylamino group) correlate with in vivo efficacy in lowering blood pressure, as shown in hypertensive rat models .
Salt Forms and Solubility
- Hydrochloride salts (e.g., CAS 1431965-76-2 and 733797-83-6) enhance aqueous solubility, a critical factor for oral bioavailability . The target compound’s free carboxylic acid form may require formulation optimization for therapeutic use.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyrazole and piperidine moieties. For example, the ethyl group on the pyrazole ring shows distinct triplet signals at δ ~1.3–1.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>98% required for pharmacological studies) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight ([M+H]+ expected within ±1 Da of theoretical mass) .
How does the compound’s structure-activity relationship (SAR) influence its biological interactions, particularly in neuropharmacological contexts?
Q. Advanced Research Focus
- The piperidine ring enables hydrogen bonding with neuronal receptors (e.g., sigma-1 or NMDA receptors), while the ethyl-pyrazole group enhances lipophilicity, improving blood-brain barrier penetration .
- Carboxylic acid functionality allows salt formation for solubility optimization in in vivo assays .
- Preliminary SAR studies on analogs suggest that substituents at the pyrazole 4-position modulate selectivity for inflammatory targets (e.g., COX-2 inhibition) .
What strategies can resolve contradictions in reported biological activity data across different studies?
Q. Advanced Research Focus
- Standardized assay protocols : Discrepancies in IC50 values (e.g., anti-inflammatory activity) may arise from variations in cell lines (RAW 264.7 vs. THP-1) or endotoxin contamination. Replicate studies under controlled conditions are critical .
- Meta-analysis of pharmacokinetic data : Compare logP, plasma protein binding, and metabolic stability across studies to identify outliers due to formulation differences .
- Crystallographic validation : Resolve ambiguity in target engagement using X-ray co-crystallography with purified proteins .
What in silico methods are recommended for predicting binding affinities prior to experimental validation?
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina, Glide) : Screen against homology models of targets (e.g., GABA-A receptors) to prioritize high-affinity analogs .
- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like topological polar surface area (TPSA) and Abraham’s acidity to predict blood-brain barrier permeability .
- Molecular Dynamics Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to filter false positives from docking .
How can synthetic byproducts be minimized during scale-up, and what purification methods are most effective?
Q. Advanced Research Focus
- Flow chemistry : Reduces side reactions (e.g., over-alkylation) by ensuring precise mixing and temperature control .
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to separate regioisomers .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>99% by HPLC) .
What are the critical stability considerations for long-term storage of this compound?
Q. Basic Research Focus
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the pyrazole ring .
- Humidity : Desiccate to avoid hydrolysis of the carboxylic acid group, which forms inactive carboxylate salts .
- Solution-phase stability : Use DMSO stocks (10 mM) with <0.1% water content; avoid freeze-thaw cycles .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- Knockout models : CRISPR-Cas9-mediated deletion of putative targets (e.g., TRPV1) in cell lines to confirm on-target effects .
- Metabolomic profiling (LC-MS/MS) : Identify downstream biomarkers (e.g., prostaglandins for anti-inflammatory activity) .
- Radioligand displacement assays : Quantify receptor occupancy using tritiated analogs in tissue homogenates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
